
4-Chlorokynurenine
Descripción general
Descripción
4-Chlorokynurenine is a prodrug of 7-Cl-kynurenic acid (7-Cl-KYNA), a potent, selective antagonist of the NMDA/glycine receptor.
Mecanismo De Acción
Target of Action
4-Chlorokynurenine (4-Cl-KYN), also known as 2-amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid, is a prodrug of 7-chlorokynurenic acid . The primary target of this compound is the NMDA receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity and memory function .
Mode of Action
This compound inhibits NMDA receptors at the glycine binding site . It penetrates the blood-brain barrier via the large neutral amino acid transporter 1 . In the central nervous system, it is converted to 7-chlorokynurenic acid by kynurenine aminotransferase in astrocytes . Most of its therapeutic potential is believed to occur via 7-chlorokynurenic acid, which inhibits the glycine co-agonist site of NMDA receptors .
Biochemical Pathways
The kynurenine pathway (KP) is a strategic metabolic system that combines regulation of neuronal excitability via glutamate receptor function and neuroinflammation via other KP metabolites . The KP modulator AV-101 (this compound, 4-Cl-KYN), an oral prodrug of 7-chlorokynurenic acid (7-Cl-KYNA), targets glutamate functioning via the KP .
Pharmacokinetics
This compound has a bioavailability of 39–84% in rodents and ≥ 31% in humans . Its elimination half-life is 2–3 hours . It is found to be renally excreted in rodents .
Result of Action
The antagonism of the glycineB site of the NMDA receptor by this compound is thought to bring about antidepressant effects . It has been investigated as an antidepressant with potential for treatment for post-traumatic stress disorder .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, genetic factors can play a role. A SNP in N-acetyltransferase 8 (NAT8, rs13538) was linked to levels of N-acetyl-4-Cl-KYN relative to 4-Cl-KYN found in the plasma and that a SNP in SLC7A5 (rs28582913) was associated with the plasma levels of the active metabolite, 7-Cl-KYNA . These genetic factors could potentially influence the drug’s action and efficacy.
Análisis Bioquímico
Biochemical Properties
4-Chlorokynurenine inhibits NMDA receptors at the glycine binding site . It penetrates the blood-brain barrier via the large neutral amino acid transporter 1 . In the central nervous system, it is converted to 7-chlorokynurenic acid by kynurenine aminotransferase in astrocytes . Most of its therapeutic potential is believed to occur via 7-chlorokynurenic acid, which inhibits the glycine co-agonist site of NMDA receptors .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function by antagonizing the NMDA receptor, which plays a key role in cell signaling pathways and gene expression . The compound’s impact on cellular metabolism is largely due to its role as a prodrug of 7-chlorokynurenic acid .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to 7-chlorokynurenic acid, which then acts as a potent and selective antagonist at the glycine co-agonist site of NMDA receptors . This inhibition of NMDA receptors is believed to be the primary mechanism through which this compound exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have not been extensively studied. It has been shown to have rapid-acting antidepressant effects similar to ketamine in behavioral models of depression in rodents .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages . It has been demonstrated to be active in animal models of neuropathic pain
Metabolic Pathways
This compound is involved in the kynurenine pathway . It is converted to 7-chlorokynurenic acid by kynurenine aminotransferase in astrocytes . This conversion is a key step in the metabolic pathway of this compound .
Transport and Distribution
This compound is transported across the blood-brain barrier via the large neutral amino acid transporter 1 . Once in the central nervous system, it is converted to 7-chlorokynurenic acid in astrocytes .
Subcellular Localization
Given that it is converted to 7-chlorokynurenic acid in astrocytes , it is likely that it is localized to these cells within the central nervous system
Actividad Biológica
4-Chlorokynurenine (4-Cl-KYN) is a synthetic compound that serves as a prodrug for the NMDA receptor antagonist 7-chlorokynurenic acid (7-Cl-KYNA). It has garnered attention for its potential therapeutic effects, particularly in the context of neuropsychiatric disorders, such as depression and pain management. This article delves into the biological activity of 4-Cl-KYN, exploring its pharmacokinetics, mechanisms of action, and clinical implications through various studies and findings.
Absorption and Distribution
This compound is rapidly absorbed when administered orally. Studies indicate that its mean half-life ranges from 1.64 to 1.82 hours, with peak plasma concentrations reaching approximately 64.4 μg/mL after doses up to 1440 mg . The compound effectively crosses the blood-brain barrier, where it is taken up by astrocytes and converted enzymatically to its active metabolite, 7-Cl-KYNA .
Enzymatic Conversion
The conversion of 4-Cl-KYN to 7-Cl-KYNA is primarily catalyzed by kynurenine aminotransferase II, a key enzyme in kynurenic acid metabolism in the human brain . This enzymatic pathway is crucial for the compound's therapeutic efficacy.
Excretion
Research indicates that both 4-Cl-KYN and its metabolites are renally excreted in rodents . Additionally, a novel acetylated metabolite, N-acetyl-4-Cl-KYN, has been identified, which may influence the excretion of other compounds by inhibiting renal transporters .
Neuropharmacological Effects
This compound exhibits significant neuropharmacological activity. It has been shown to produce antidepressant-like effects in animal models without inducing psychotomimetic side effects typically associated with NMDA antagonists like ketamine . The mechanism involves non-competitive inhibition of NMDA receptors at the glycine site, leading to modulation of glutamatergic transmission.
Case Studies and Clinical Trials
Recent clinical trials have focused on the safety and efficacy of 4-Cl-KYN. A randomized trial demonstrated its potential as an antidepressant with a favorable side effect profile comparable to placebo . The study utilized various neuroimaging techniques, including magnetic resonance spectroscopy (MRS) and resting-state functional MRI (rsfMRI), to assess changes in brain connectivity and neurotransmitter levels .
Comparative Efficacy
In comparative studies, 4-Cl-KYN has shown efficacy similar to that of ketamine but with fewer side effects. This positions it as a promising candidate for further development in treating major depressive disorder (MDD) and other mood disorders .
Research Findings Summary Table
Study/Trial | Focus | Key Findings |
---|---|---|
Wallace et al., 2017 | Pharmacokinetics | Mean half-life: 1.64-1.82 hours; peak concentration: 64.4 μg/mL |
Hokari et al., 1996 | Enzymatic Conversion | Kynurenine aminotransferase II is key for converting 4-Cl-KYN to 7-Cl-KYNA |
Zanos et al., 2015 | Safety Profile | No psychotomimetic effects; similar side effects to placebo |
Recent Clinical Trial | Efficacy in Depression | Antidepressant-like effects without significant side effects |
Análisis De Reacciones Químicas
Primary Metabolic Pathway to Active Compound
4-Cl-KYN is converted to 7-chlorokynurenic acid (7-Cl-KYNA) via enzymatic catalysis in astrocytes. This conversion involves:
-
Step 1 : Transport across the blood-brain barrier via LAT1 (large neutral amino acid transporter 1)
-
Step 2 : Astrocyte uptake and metabolism by kynurenine aminotransferase II (KAT II), which catalyzes the transamination of 4-Cl-KYN to 7-Cl-KYNA
Key Data :
-
In rodents, 7-Cl-KYNA constituted 6% of plasma metabolites at 1 hour post-administration but was undetectable by 4 hours
-
Human trials showed peak plasma 7-Cl-KYNA concentrations of 64.4 μg/mL after oral 4-Cl-KYN administration (1440 mg dose)
Acetylation Reaction
A novel acetylated metabolite, N-acetyl-4-Cl-KYN (ac-4-Cl-KYN), forms via acetylation at the α-amino group:
Reaction Mechanism
4-Cl-KYN + Acetyl-CoA → N-acetyl-4-Cl-KYN (catalyzed by N-acetyltransferase 8 [NAT8])
Analytical Confirmation :
-
Mass Spectrometry : Detected (M–H)– ion at m/z = 283 (37Cl isotope peak at m/z = 285)
-
Fragmentation Pattern : Loss of NH2COCH3 (m/z 283 → 224) and subsequent CO2 elimination (m/z 224 → 180)
Metabolite Prevalence :
Renal and Hepatic Excretion Pathways
4-Cl-KYN and its metabolites undergo renal excretion, mediated by transporters inhibited by ac-4-Cl-KYN:
Excretion Data (Rodents) :
Biosynthetic Enzymatic Cascade
The biosynthesis of 4-Cl-KYN from L-tryptophan involves four bacterial enzymes:
Notable Substrate Promiscuity :
-
Tar14 also brominates tryptophan (e.g., L-7-Br-Trp conversion: 100%)
-
Tar16 processes chlorinated, brominated, and fluorinated substrates
Secondary Metabolite: 4-Chloro-3-Hydroxy-Anthranilic Acid
This metabolite forms via 3-hydroxyanthranilic acid oxidase inhibition , with implications for neurodegenerative disease modulation :
-
Plasma concentration: Dose-dependent increase in humans (p < 0.001 vs placebo)
-
Inhibits kynurenine pathway enzymes, altering quinolinic acid/neuroprotective metabolite ratios
Chemical Stability and Reactivity
Propiedades
IUPAC Name |
2-amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c11-5-1-2-6(7(12)3-5)9(14)4-8(13)10(15)16/h1-3,8H,4,12-13H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLHZNDJQSRKDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)C(=O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30997196 | |
Record name | 2-Amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30997196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75802-84-5 | |
Record name | α,2-Diamino-4-chloro-γ-oxobenzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75802-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chlorokynurenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075802845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30997196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.